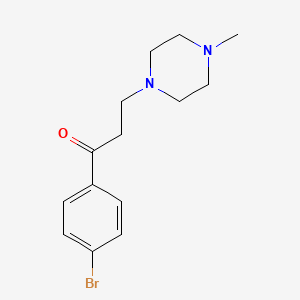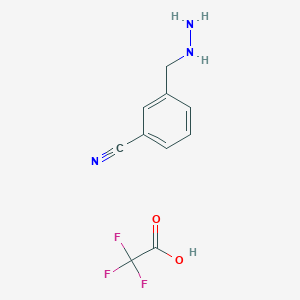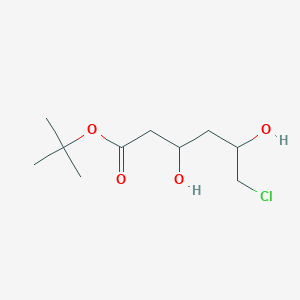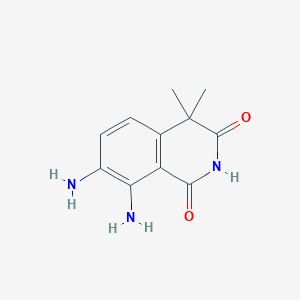![molecular formula C10H15NO4 B12286770 8-Aminobicyclo[3.2.1]octane-3,8-dicarboxylic acid](/img/structure/B12286770.png)
8-Aminobicyclo[3.2.1]octane-3,8-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Aminobicyclo[3.2.1]octane-3,8-dicarboxylic acid is a bicyclic compound with the molecular formula C10H15NO4 and a molecular weight of 213.23 g/mol . This compound is characterized by its unique bicyclo[3.2.1]octane structure, which includes an amino group and two carboxylic acid groups. It is primarily used in research and industrial applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
The synthesis of 8-Aminobicyclo[3.2.1]octane-3,8-dicarboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclo[3.2.1]octane structure.
Introduction of functional groups: The amino group and carboxylic acid groups are introduced through subsequent reactions, such as amination and oxidation.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
8-Aminobicyclo[3.2.1]octane-3,8-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carboxylic acid groups to alcohols or other derivatives.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Aminobicyclo[3.2.1]octane-3,8-dicarboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Aminobicyclo[3.2.1]octane-3,8-dicarboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, influencing their structure and function. The carboxylic acid groups can participate in ionic interactions, further modulating biological activity . These interactions can affect various pathways, including neurotransmitter release and receptor activation, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
8-Aminobicyclo[3.2.1]octane-3,8-dicarboxylic acid can be compared to other bicyclic compounds, such as:
8-Azabicyclo[3.2.1]octane: This compound shares a similar core structure but lacks the amino and carboxylic acid groups, resulting in different chemical and biological properties.
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one: This compound has an isopropyl group and a ketone functional group, leading to distinct reactivity and applications.
The presence of the amino and carboxylic acid groups in this compound makes it unique, providing additional sites for chemical modification and biological interaction .
Properties
Molecular Formula |
C10H15NO4 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
8-aminobicyclo[3.2.1]octane-3,8-dicarboxylic acid |
InChI |
InChI=1S/C10H15NO4/c11-10(9(14)15)6-1-2-7(10)4-5(3-6)8(12)13/h5-7H,1-4,11H2,(H,12,13)(H,14,15) |
InChI Key |
YHPMDBGRNBEAQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1C2(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile, 7-methyl-](/img/structure/B12286688.png)




![methyl 4-(3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12286716.png)



![8-Aminobicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B12286745.png)


![(4E)-4-Deoxy-4-[2-(1,1-dimethylethoxy)-2-oxoethylidene]-2,3-O-(1-methylethylidene)-beta-L-erythropentopyranoside Methyl Ether](/img/structure/B12286762.png)
![3-[(4-Sulfanylpyrrolidine-2-carbonyl)amino]benzoic acid](/img/structure/B12286772.png)
